![molecular formula C17H23N3O2 B7451705 Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate, also known as DMQX, is a chemical compound that belongs to the class of quinoline carboxylates. DMQX is a potent antagonist of the ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptors. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate acts as a non-competitive antagonist of the NMDA receptors, binding to a specific site on the receptor and blocking the influx of calcium ions into the neuron. This results in a reduction of excitatory neurotransmission and a decrease in neuronal activity, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects
Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate has been shown to have a variety of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters, increase the levels of antioxidant enzymes, and inhibit the activity of pro-inflammatory cytokines. These effects contribute to its neuroprotective properties and make it a promising candidate for the treatment of various neurological disorders.
实验室实验的优点和局限性
Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate has several advantages as a research tool in the laboratory. It is a highly potent and selective antagonist of the NMDA receptors, which allows for precise modulation of neuronal activity. It also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, it can be difficult to work with due to its low solubility in aqueous solutions, and it can be toxic at high concentrations.
未来方向
There are several potential future directions for research on Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including stroke, epilepsy, and depression. Another area of interest is its role in modulating synaptic plasticity and learning and memory processes. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective effects and to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate involves the reaction of 4-chloro-3-nitroquinoline with N,N-dimethyl-1,3-propanediamine in the presence of sodium hydride and ethyl chloroformate. The resulting product is then reduced using palladium on carbon to yield Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate in high yield and purity.
科学研究应用
Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate has been extensively studied for its role in modulating the activity of the NMDA receptors, which are involved in various physiological and pathological processes in the brain. It has been shown to have potent neuroprotective effects against excitotoxicity and oxidative stress, which are implicated in the pathogenesis of several neurological disorders, including stroke, epilepsy, and Alzheimer's disease.
属性
IUPAC Name |
ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-22-17(21)14-12-19-15-9-6-5-8-13(15)16(14)18-10-7-11-20(2)3/h5-6,8-9,12H,4,7,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZRBOCLNMKQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)
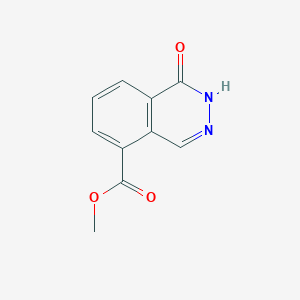
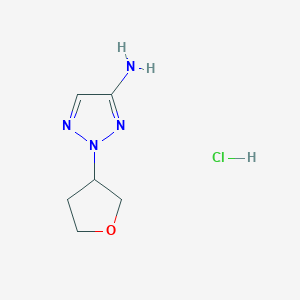
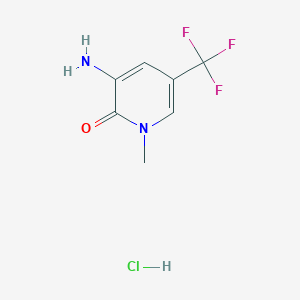
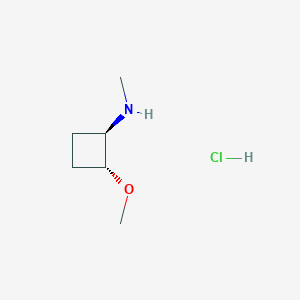
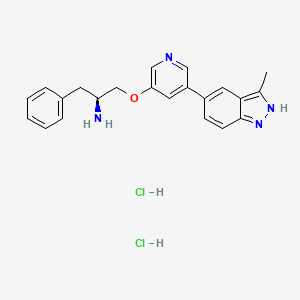
![3-Aminofuro[3,4-B]pyridin-7(5H)-one](/img/structure/B7451648.png)

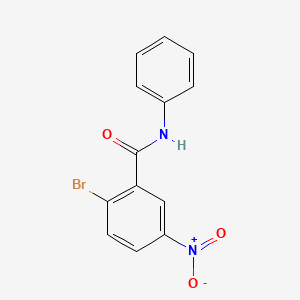
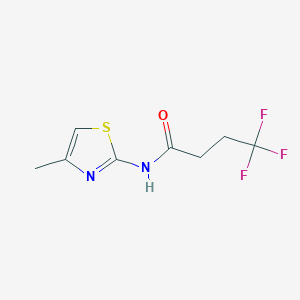
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)
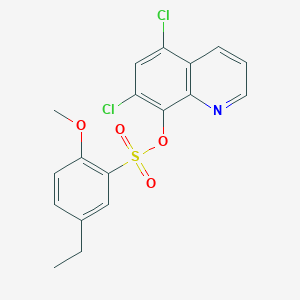
![2-thiomorpholin-4-yl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B7451710.png)